Metabolic Hydrolysis Resistance of 4-Br-NPB vs. 2-Cl-NPA in Human In Vitro Systems
4-Bromo-2-methoxy-N-phenylbenzamide (4-Br-NPB) exhibits complete resistance to hydrolysis by human carboxylesterase, a major metabolic pathway for amide-containing drugs. In contrast, the comparator analog 2-chloro-N-phenylacetamide (2-Cl-NPA) is fully hydrolyzed under identical experimental conditions [1].
| Evidence Dimension | Hydrolysis by Human Carboxylesterase Supersomes |
|---|---|
| Target Compound Data | Not hydrolyzed |
| Comparator Or Baseline | 2-Chloro-N-phenylacetamide (2-Cl-NPA): Hydrolyzed |
| Quantified Difference | Qualitative: No hydrolysis vs. complete hydrolysis |
| Conditions | Human carboxylesterase Supersomes in vitro assay |
Why This Matters
This metabolic stability is critical for researchers requiring a stable scaffold for in vivo studies or for developing prodrugs, as it predicts a longer half-life and avoids the confounding effects of rapid clearance seen with hydrolyzable analogs.
- [1] Montelius, M., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports, 8, Article 20464, Figure 2. View Source
